5-Fluoro-2-methoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzonitriles has been demonstrated through several methods, including the NaOMe-catalyzed bromodeboronation of cyano-phenylboronic acids and multi-step reactions involving ortho-toluidine as a raw material. These methods highlight the versatility and complexity of synthesizing fluorinated compounds, including 5-Fluoro-2-methoxybenzonitrile derivatives (Szumigala et al., 2004), (Min, 2006).
Molecular Structure Analysis
Computational studies have provided insights into the molecular structure of fluorinated benzonitriles, including geometrical parameters, vibrational spectra, and non-linear optical (NLO) properties. These studies employ Density Functional Theory (DFT) to predict the equilibrium geometric structure, vibrational spectra, and electronic transitions, emphasizing the molecule's stability and potential applications in non-linear optics (Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of fluorinated benzonitriles, including 5-Fluoro-2-methoxybenzonitrile, involves their participation in various chemical reactions to form novel compounds. For instance, the synthesis of Schiff bases from fluorinated thiophene-3-carbonitrile derivatives demonstrates the reactivity of such compounds in forming structures with potential antimicrobial activity (Puthran et al., 2019).
Physical Properties Analysis
The physical properties of 5-Fluoro-2-methoxybenzonitrile and its derivatives have been explored through spectroscopic methods and crystal structure analysis. These studies provide valuable information on the compound's optical properties, such as UV-vis absorption and fluorescence characteristics, which are influenced by molecular substitutions and solvent polarity (Jiang et al., 2012).
Chemical Properties Analysis
Research into the chemical properties of 5-Fluoro-2-methoxybenzonitrile includes investigations into its reactivity, stability, and potential applications in synthesizing biologically active molecules. For example, studies on the synthesis of novel Hepatitis B inhibitors demonstrate the compound's utility in developing therapeutic agents with significant biological activity (Ivashchenko et al., 2019).
Scientific Research Applications
General Applications
“5-Fluoro-2-methoxybenzonitrile” is an aryl fluorinated building block . It’s used in the synthesis of various chemical compounds . The specific scientific field for this would be Organic Chemistry .
Specific Study: Geometrical Structure, Vibrational Spectra, NLO, NBO, Electronic Transitions and Thermo Dynamical Analysis
A study conducted a comprehensive analysis of the “5-Fluoro-2-methoxybenzonitrile” molecule using Density Functional Theory (DFT) . The specific scientific field for this study is Computational Chemistry .
Summary of the Application
The study aimed to understand the equilibrium geometric structure of “5-Fluoro-2-methoxybenzonitrile”. It also investigated the molecule’s vibrational spectra, Non Linear Optical (NLO) properties, Natural Bond Orbital (NBO) analysis, electronic transitions, and thermodynamic properties .
Methods of Application or Experimental Procedures
The study used quantum mechanical calculations aided by Density Functional Theory (DFT). The geometrical parameters (bond length, bond angle, and dihedral angle) were predicted using the DFT levels employing B3LYP method with 6-311++G (d, p), cc-pvdz, and Aug-cc-pvdz as basis sets .
Summary of the Results or Outcomes
The study found that the molecule has potential applications in frequency doubling and Second Harmonic Generation (SHG). The stability of the molecule, occurring from hyperconjugative interactions and charge delocalization, was investigated using Natural Bond Orbital (NBO) analysis. The Frontier Molecular Orbitals (FMOs) were also studied, which are important for predicting the optical and electric properties of the molecule .
Synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione
“5-Fluoro-2-methoxybenzonitrile” may be used in the synthesis of "5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione" . This application falls under the field of Organic Synthesis .
Summary of the Application
The compound “5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a class of compounds known for their biological activities. The synthesis of such derivatives could lead to the discovery of new drugs .
Summary of the Results or Outcomes
Fluorinated Building Blocks
“5-Fluoro-2-methoxybenzonitrile” is also used as a fluorinated building block . This application falls under the field of Material Science .
Summary of the Application
Fluorinated building blocks are used in the synthesis of various materials, including polymers and advanced materials. The presence of fluorine atoms can impart unique properties to these materials, such as high thermal stability, chemical resistance, and specific electronic properties .
Summary of the Results or Outcomes
The outcomes of using “5-Fluoro-2-methoxybenzonitrile” as a building block would depend on the specific material being synthesized. The resulting materials could exhibit unique properties due to the presence of the fluorine atoms .
Synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione
“5-Fluoro-2-methoxybenzonitrile” may be used in the synthesis of "5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione" . This application falls under the field of Organic Synthesis .
Summary of the Application
The compound “5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a class of compounds known for their biological activities. The synthesis of such derivatives could lead to the discovery of new drugs .
Summary of the Results or Outcomes
Fluorinated Building Blocks
“5-Fluoro-2-methoxybenzonitrile” is also used as a fluorinated building block . This application falls under the field of Material Science .
Summary of the Application
Fluorinated building blocks are used in the synthesis of various materials, including polymers and advanced materials. The presence of fluorine atoms can impart unique properties to these materials, such as high thermal stability, chemical resistance, and specific electronic properties .
Summary of the Results or Outcomes
The outcomes of using “5-Fluoro-2-methoxybenzonitrile” as a building block would depend on the specific material being synthesized. The resulting materials could exhibit unique properties due to the presence of the fluorine atoms .
Safety And Hazards
“5-Fluoro-2-methoxybenzonitrile” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
5-fluoro-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCVSNKXADJGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382262 | |
Record name | 5-Fluoro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxybenzonitrile | |
CAS RN |
189628-38-4 | |
Record name | 5-Fluoro-2-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189628-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.